molecular formula C11H16ClN3S B2429107 [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride CAS No. 1170836-17-5

[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride

Cat. No.: B2429107
CAS No.: 1170836-17-5
M. Wt: 257.78
InChI Key: CNOZSQOAJJKVGE-UHFFFAOYSA-N
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Description

[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOZSQOAJJKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to the disruption of cellular processes . The exact pathways and molecular targets are still under investigation, but its ability to inhibit enzyme activity and interact with DNA makes it a compound of interest in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is unique due to the presence of the propylamine chain and the methylthio group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClN₃S
  • Molecular Weight : 257.78 g/mol
  • CAS Number : 1170836-17-5

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that [1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.85
A5494.53
HCT1163.0

In a study comparing the compound with standard chemotherapeutics, it demonstrated comparable efficacy to doxorubicin, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/ml) Reference
Staphylococcus aureus (S. aureus)25–50
Escherichia coli (E. coli)30–60
Pseudomonas aeruginosa (P. aeruginosa)40–70

The results indicate that this compound has potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

Benzimidazole derivatives are known to act as enzyme inhibitors. Specific studies have highlighted the ability of [1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride to inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases.

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase with an IC50 value of approximately 10 µM, which is significant compared to standard inhibitors like donepezil .

The mechanisms through which [1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride exerts its biological effects include:

  • Interaction with DNA : Some benzimidazole derivatives intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity and altering metabolic pathways.
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives, including this specific compound:

  • A study on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers .
  • Research involving animal models demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups .

Q & A

Q. What are the established synthetic routes for [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride?

The compound can be synthesized via coupling reactions using reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in DMF, with amino acid methyl ester hydrochlorides as precursors . Alternatively, benzimidazole core formation can be achieved by reacting o-phenylenediamine derivatives with acyl chlorides or carboxylic acids under reflux in polyphosphoric acid, followed by purification to isolate the hydrochloride salt . For example, a structurally related benzimidazole-propylamine derivative (CAS 327072-88-8) was synthesized via similar methods and characterized as a dihydrochloride salt .

Q. What analytical techniques are critical for validating the structure and purity of this compound?

  • NMR Spectroscopy : Proton and carbon NMR are essential for confirming the benzimidazole core, methylthio group, and propylamine chain. For example, ¹H NMR peaks for aromatic protons in benzimidazole typically appear at δ 7.2–8.5 ppm, while methylthio groups resonate near δ 2.1–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : HRESIMS can confirm the molecular formula (e.g., C₁₁H₁₄ClN₃S for the free base) .
  • X-ray Crystallography : Programs like SHELXL ( ) are widely used for structural refinement, especially to resolve ambiguities in stereochemistry or salt formation .

Q. What are the key physicochemical properties researchers should monitor during synthesis?

  • Melting Point : Hydrochloride salts of similar benzimidazole derivatives exhibit melting points between 120–250°C, depending on substituents .
  • Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMF, DMSO) for reactions .
  • Hygroscopicity : Hydrochloride forms often absorb moisture, necessitating anhydrous storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in benzimidazole formation?

  • Temperature Control : Elevated temperatures (>90°C) promote cyclization but may increase side reactions; stepwise heating (e.g., 70°C → 90°C) improves selectivity .
  • Catalyst Selection : Palladium or copper catalysts enhance coupling efficiency in propylamine chain introduction, reducing unreacted intermediates .
  • Acid/Base Modulation : Using Na₂S₂O₄ (a mild reductant) in DMSO suppresses oxidation of the methylthio group during benzimidazole formation .

Q. How do structural modifications to the benzimidazole or propylamine chain affect biological activity?

  • Benzimidazole Substituents : Electron-withdrawing groups (e.g., Cl, NO₂) at the 5/6 positions enhance interactions with enzymatic targets (e.g., kinase inhibition) .
  • Methylthio Group : The –SMe group increases lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Propylamine Chain Length : Shorter chains (C3 vs. C4) may reduce off-target binding, as seen in related pyrazole derivatives .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

  • Batch Comparison : Cross-validate NMR and HRMS data with reference standards (e.g., PubChem-deposited spectra) .
  • Crystallographic Validation : Use SHELX-refined X-ray structures to confirm stereochemical assignments when NMR signals overlap .
  • Isotopic Labeling : ¹³C-labeled methylthio groups can clarify ambiguous peaks in complex spectra .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock models interactions with receptors (e.g., G-protein-coupled receptors) by simulating hydrogen bonding with the benzimidazole nitrogen and hydrophobic contacts with the methylthio group .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity with antimicrobial potency, guiding derivative design .

Methodological Notes

  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential corrosivity. Refer to MSDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., skin/eye irrigation) .
  • Yield Optimization : Recrystallization from ethanol/water (3:1) improves purity (>95%) for dihydrochloride salts .
  • Data Reproducibility : Document solvent ratios, catalyst loadings, and temperature gradients meticulously to ensure replicability across labs .

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